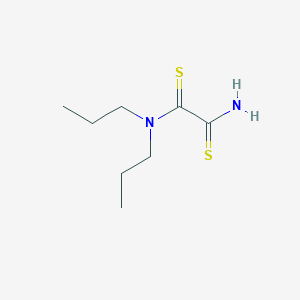
Ethanedithioamide, N,N-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanedithioamide, N,N-dipropyl- is a chemical compound with the molecular formula C8H16N2S2 It is a derivative of ethanedithioamide, where the hydrogen atoms are replaced by propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanedithioamide, N,N-dipropyl- typically involves the reaction of ethanedithioamide with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Ethanedithioamide+2Propylamine→Ethanedithioamide, N,N-dipropyl-+2Ammonia
Industrial Production Methods
Industrial production of ethanedithioamide, N,N-dipropyl- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanedithioamide, N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiols
Substitution: Various substituted ethanedithioamide derivatives
Wissenschaftliche Forschungsanwendungen
Ethanedithioamide, N,N-dipropyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethanedithioamide, N,N-dipropyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanedithioamide: The parent compound without the propyl groups.
N,N-Dimethylethanedithioamide: A derivative with methyl groups instead of propyl groups.
N,N-Diethylethanedithioamide: A derivative with ethyl groups instead of propyl groups.
Uniqueness
Ethanedithioamide, N,N-dipropyl- is unique due to the presence of propyl groups, which can influence its chemical reactivity and biological activity. The propyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Eigenschaften
CAS-Nummer |
78286-04-1 |
|---|---|
Molekularformel |
C8H16N2S2 |
Molekulargewicht |
204.4 g/mol |
IUPAC-Name |
N',N'-dipropylethanedithioamide |
InChI |
InChI=1S/C8H16N2S2/c1-3-5-10(6-4-2)8(12)7(9)11/h3-6H2,1-2H3,(H2,9,11) |
InChI-Schlüssel |
RXHJXYIOWYGACR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=S)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
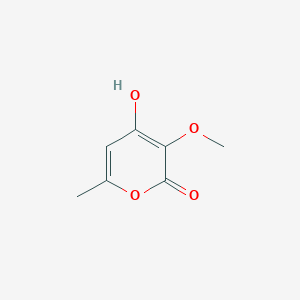
![2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline](/img/structure/B14448159.png)
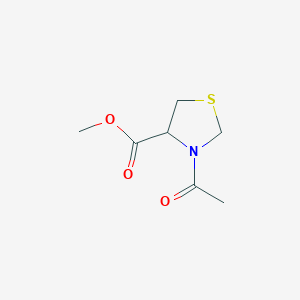
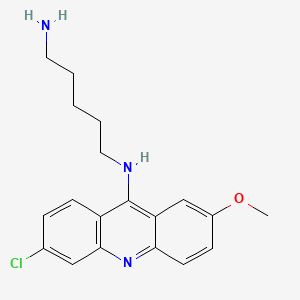
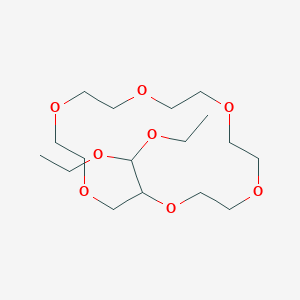
![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)
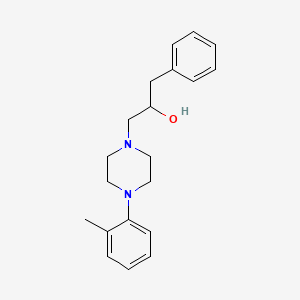
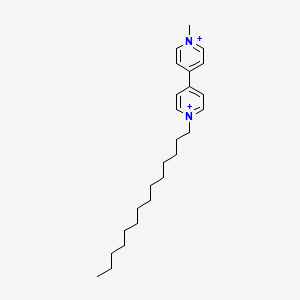
![15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid](/img/structure/B14448193.png)

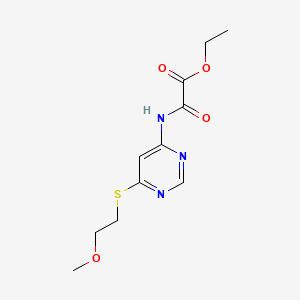
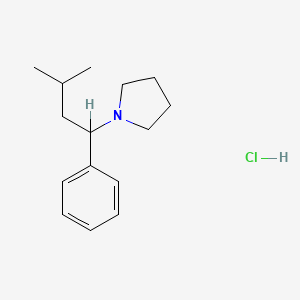
![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
